Br-BTXI
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Br-BTXI, or monobrominated benzothioxanthene, is a derivative of benzothioxanthene . It has been used extensively in common palladium-catalyzed coupling reactions . As a proof of concept, a BTXI based molecular donor was synthesized and evaluated in bulk heterojunction solar cells .
Synthesis Analysis
The synthesis of this compound involves subtle chemical modifications . The target molecules stemmed from the common BTXI-Br derivative. The derivative was either sulfonated (BTXI-SO2-Br) or engaged in a Suzuki–Miyaura cross-coupling reaction to be subsequently and efficiently mono-brominated at the bay position .Molecular Structure Analysis
The molecular structure of this compound is derived from benzothioxanthene imide (BTXI). It is exclusively functionalized on the nitrogen atom of the imide group . The selective and efficient mono-bromination of its rylene core affords BTXI-Br .Chemical Reactions Analysis
This compound was extensively employed in common palladium catalyzed coupling reactions . The BTXI-Br derivative was either sulfonated (BTXI-SO2-Br) or engaged in a Suzuki–Miyaura cross-coupling reaction .Mechanism of Action
Target of Action
Br-BTXI, a monobrominated benzothioxanthene derivative, is primarily targeted for use in organic electronic applications . It is extensively employed in common palladium-catalyzed coupling reactions .
Mode of Action
The mode of action of this compound involves its interaction with its targets through palladium-catalyzed coupling reactions . This interaction leads to changes in the compound’s structure and properties, enabling it to be used in various organic electronic applications .
Biochemical Pathways
It is known that this compound is used in palladium-catalyzed coupling reactions , which are a type of chemical reaction used in organic synthesis. These reactions can lead to various downstream effects, including the formation of new compounds with desirable properties for use in organic electronics .
Pharmacokinetics
Given its use in organic electronics, it can be inferred that its bioavailability and stability are important factors in its effectiveness .
Result of Action
The result of this compound’s action is the creation of new π-conjugated systems for organic electronic applications . As a proof of concept, a BTXI-based molecular donor was synthesized and evaluated in bulk heterojunction solar cells .
Advantages and Limitations for Lab Experiments
The main advantage of using Br-BTXI in lab experiments is its safety profile. Unlike this compound, this compound is not toxic to humans and does not have the potential to cause systemic toxicity. Additionally, this compound is more stable than this compound, which makes it easier to store and handle in the laboratory. The main limitation of this compound is that it is not as potent as this compound. This means that higher doses of this compound may be required to achieve the same therapeutic effect as this compound.
Future Directions
The potential applications of Br-BTXI are still being explored. Future research may focus on the use of this compound in the treatment of other medical conditions, such as urinary incontinence and chronic pain. Additionally, further research may be conducted to determine the optimal dosage and formulation of this compound for the treatment of different medical conditions. Additionally, research may be conducted to explore the potential of using this compound as a prophylactic agent to prevent the onset of certain medical conditions. Finally, further research may be conducted to explore the potential of using this compound in combination with other therapeutic agents, such as antibiotics and antivirals, to increase its efficacy.
Synthesis Methods
Br-BTXI is produced using a recombinant DNA technology. In this process, the gene encoding the light chain of this compound is cloned into an expression vector, which is then transfected into a host cell. The host cell then produces the recombinant protein, which is purified and formulated into the final product. The recombinant protein is then tested for safety and efficacy in pre-clinical studies before it is approved for clinical use.
Scientific Research Applications
Br-BTXI has been studied extensively in pre-clinical and clinical studies for the treatment of various medical conditions. In pre-clinical studies, this compound has been shown to be effective in reducing muscle spasms, treating chronic migraine, and reducing facial wrinkles. In clinical studies, this compound has been shown to be safe and effective in the treatment of a variety of medical conditions, including muscle spasms, chronic migraine, and facial wrinkles.
Biochemical Analysis
Biochemical Properties
Br-BTXI plays a significant role in biochemical reactions, particularly in palladium catalyzed coupling reactions
Cellular Effects
Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound appear to change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being investigated .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is believed to interact with various transporters or binding proteins, potentially affecting its localization or accumulation .
Subcellular Localization
It is possible that specific targeting signals or post-translational modifications direct it to specific compartments or organelles .
properties
IUPAC Name |
10-bromo-14-pentan-3-yl-8-thia-14-azapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2,4,6,9,11,16(20),17-octaene-13,15-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrNO2S/c1-3-12(4-2)25-22(26)15-10-9-14-13-7-5-6-8-18(13)28-21-17(24)11-16(23(25)27)19(15)20(14)21/h5-12H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJAAPMGHZNCBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N1C(=O)C2=C3C(=CC(=C4C3=C(C=C2)C5=CC=CC=C5S4)Br)C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2253748-36-4 |
Source
|
Record name | 5-bromo-2-(pentan-3-yl)-1H-thioxantheno[2,1,9-def]isoquinoline-1,3(2H)-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.